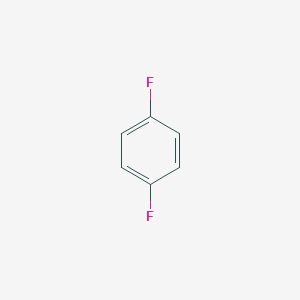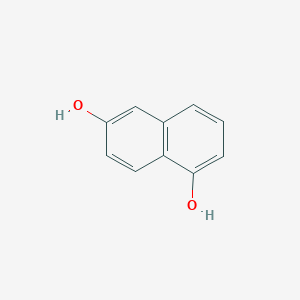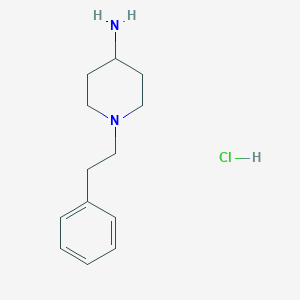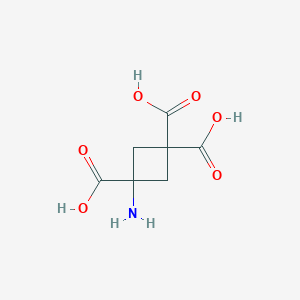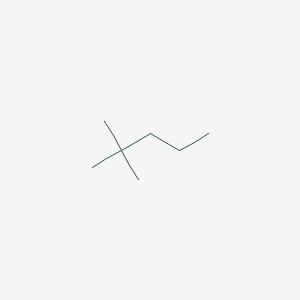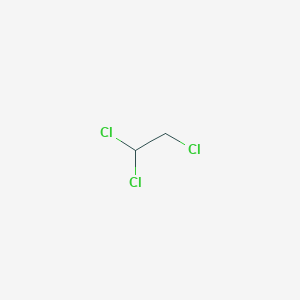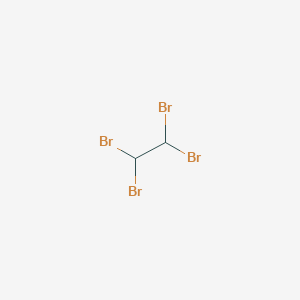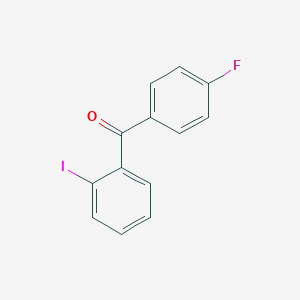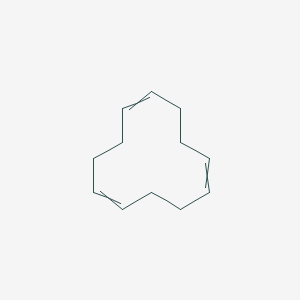
环十二碳-1,5,9-三烯
描述
Cyclododeca-1,5,9-triene is a colorless liquid . It has a molecular formula of C12H18 . It is used to make other chemicals .
Synthesis Analysis
Cyclododeca-1,5,9-triene may react vigorously with strong oxidizing agents. It may react exothermically with reducing agents to release hydrogen gas . In the presence of various catalysts (such as acids) or initiators, it may undergo exothermic addition polymerization reactions . A study has shown that the interaction of cyclododeca-1,5,9-triene isomers with Ru3(CO)12 gives four complexes .Molecular Structure Analysis
The molecular structure of Cyclododeca-1,5,9-triene can be represented by the formula C12H18 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Cyclododeca-1,5,9-triene may react vigorously with strong oxidizing agents. It may react exothermically with reducing agents to release hydrogen gas . In the presence of various catalysts (such as acids) or initiators, it may undergo exothermic addition polymerization reactions .Physical And Chemical Properties Analysis
Cyclododeca-1,5,9-triene has a melting point of 33-35 °C (lit.), a boiling point of 237-238 °C (lit.), and a density of 0.89 g/mL at 20 °C (lit.) . Its vapor pressure is 12Pa at 20℃ and its refractive index is 1.5082 (estimate) .科学研究应用
尼龙-12 生产
十二烷二酸合成
萜类样气味研究
过渡金属配合物的形成
跨环反应和异构化
其他潜在应用
总之,环十二碳三烯的多功能性超越了其在尼龙-12 生产中的作用,使其成为跨越各个领域进行科学探索的引人入胜的化合物 . 如果您需要更多详细信息或有任何具体问题,请随时提出!😊
作用机制
Target of Action
Cyclododeca-1,5,9-triene is a chemical compound that primarily targets the process of trimerization of butadiene . This process is technically the most important process giving access to medium-ring compounds .
Mode of Action
The compound interacts with its targets through a process known as selective trimerization . This process is catalyzed by TiCl4 and ethylaluminum sesquichloride . The interaction results in the formation of 1,5,9-cyclododecatriene .
Biochemical Pathways
The primary biochemical pathway affected by Cyclododeca-1,5,9-triene is the trimerization of butadiene . The downstream effects of this pathway include the production of laurolactam and polyamide-12, which are important specialty engineering plastics for automotive applications . It is also used for the production of macrocyclic musks and agrochemicals .
Pharmacokinetics
It’s known that the compound may react exothermically with reducing agents to release hydrogen gas . In the presence of various catalysts (such as acids) or initiators, it may undergo exothermic addition polymerization reactions .
Result of Action
The molecular and cellular effects of Cyclododeca-1,5,9-triene’s action primarily involve the formation of 1,5,9-cyclododecatriene . This compound is a key intermediate in the production of several important substances, including laurolactam, polyamide-12, macrocyclic musks, and certain agrochemicals .
Action Environment
The action, efficacy, and stability of Cyclododeca-1,5,9-triene can be influenced by various environmental factors. For instance, the presence of strong oxidizing agents can cause it to react vigorously . Additionally, the presence of catalysts or initiators can trigger exothermic addition polymerization reactions .
安全和危害
未来方向
生化分析
Biochemical Properties
Cyclododeca-1,5,9-triene may react vigorously with strong oxidizing agents and may react exothermically with reducing agents to release hydrogen gas
Cellular Effects
It is known to be toxic by skin absorption and ingestion and irritating to skin and eyes .
Molecular Mechanism
It may undergo exothermic addition polymerization reactions in the presence of various catalysts such as acids or initiators .
Temporal Effects in Laboratory Settings
It is known that the yield of Cyclododeca-1,5,9-triene through cyclotrimerization of butadiene is often greater than 80% .
Metabolic Pathways
It is known that Cyclododeca-1,5,9-triene is the raw material for the production of dodecanedioic acid through hydrogenation to cyclododecane followed by air oxidation in the presence of boric acid at elevated temperatures .
属性
| { "Design of the Synthesis Pathway": "The synthesis of Cyclododeca-1,5,9-triene can be achieved through a Diels-Alder reaction between 1,3-cyclohexadiene and 1,3-butadiene followed by a dehydrogenation reaction.", "Starting Materials": ["1,3-cyclohexadiene", "1,3-butadiene", "catalyst"], "Reaction": [ "Step 1: Mix 1,3-cyclohexadiene and 1,3-butadiene in a reaction flask", "Step 2: Add a catalytic amount of a suitable catalyst such as FeCl3 or AlCl3", "Step 3: Heat the mixture to 80-100°C for several hours to allow the Diels-Alder reaction to occur", "Step 4: Cool the mixture and filter the product to obtain the Diels-Alder adduct", "Step 5: Dehydrogenate the Diels-Alder adduct by heating it with a suitable dehydrogenating agent such as DDQ or chloranil", "Step 6: Purify the product by column chromatography to obtain Cyclododeca-1,5,9-triene" ] } | |
| 4904-61-4 | |
分子式 |
C12H18 |
分子量 |
162.27 g/mol |
IUPAC 名称 |
(5E,9E)-cyclododeca-1,5,9-triene |
InChI |
InChI=1S/C12H18/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-2,7-10H,3-6,11-12H2/b2-1+,9-7+,10-8? |
InChI 键 |
ZOLLIQAKMYWTBR-MBKAWSJDSA-N |
手性 SMILES |
C1C=CCC/C=C/CC/C=C/C1 |
SMILES |
C1CC=CCCC=CCCC=C1 |
规范 SMILES |
C1CC=CCCC=CCCC=C1 |
沸点 |
447.8 °F at 760 mmHg (USCG, 1999) 240 °C at 101.3 kPa |
颜色/形态 |
Colorless Liquid |
密度 |
0.8925 (USCG, 1999) - Less dense than water; will float 0.89 at 20 °C/20 °C Density: 0.84 g/cu cm at 100 °C |
闪点 |
160 °F (USCG, 1999) 71 °C 88 °C closed cup |
熔点 |
-0.4 °F (USCG, 1999) -17 °C |
| 676-22-2 4904-61-4 |
|
物理描述 |
1,5,9-cyclododecatriene appears as a colorless liquid. Toxic by skin absorption and ingestion and irritating to skin and eyes. Used to make other chemicals. Colorless liquid; [CAMEO] Very faintly yellow clear liquid; [MSDSonline] |
Pictograms |
Acute Toxic; Environmental Hazard |
溶解度 |
In water, 0.47 mg/L at 25 °C (est) |
同义词 |
1,5,9-cyclododecatriene c-CDDT cyclododecatriene |
蒸汽压力 |
0.08 [mmHg] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-Methyl-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]amine](/img/structure/B165167.png)
